(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a carbamoyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 4-chloro-3-nitroaniline with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-chloro-3-aminophenylcarbamoylprop-2-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitroaniline and acrylic acid.
Scientific Research Applications
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and chloro groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzoic acid: Similar structure but lacks the carbamoyl and prop-2-enoic acid moieties.
2-chloro-5-nitrobenzoic acid: Similar structure with different positioning of the chloro and nitro groups.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Contains a nitro and chloro group but attached to a pyridine ring instead of a phenyl ring.
Uniqueness
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (carbamoyl) groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
(Z)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUVTAMUUOPOJ-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.